Phthalhydrazid

Übersicht

Beschreibung

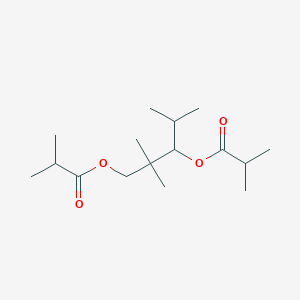

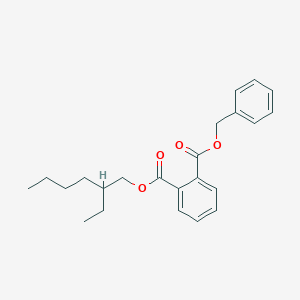

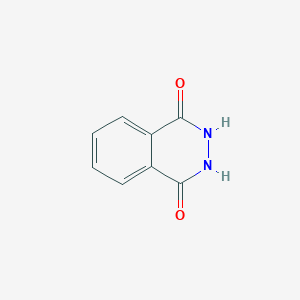

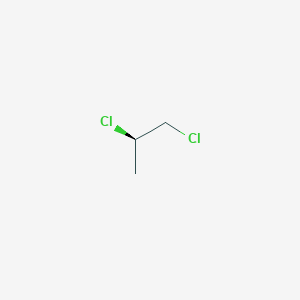

Phthalhydrazide, with the chemical formula C8H6N2O2, is a white crystalline solid characterized by its phthalyl and hydrazide functional groups . It is commonly used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals . Additionally, it serves as a crosslinking agent in the production of polymers and as a corrosion inhibitor in metal coatings .

Wissenschaftliche Forschungsanwendungen

Phthalhydrazide is widely used in scientific research due to its versatility and reactivity . Some of its applications include:

Wirkmechanismus

Target of Action

Phthalhydrazide is primarily used as a catalyst in the synthesis of various compounds. It has been employed as a reusable base catalyst for the synthesis of coumarin-fused triazolopyrimidines . The primary targets of phthalhydrazide are the reactants in these synthesis reactions, such as 4-hydroxycoumarin, 3-amino-1H-1,2,4-triazole, and aromatic aldehydes .

Mode of Action

Phthalhydrazide interacts with its targets through a series of chemical reactions. In the synthesis of coumarin-fused triazolopyrimidines, it acts as a catalyst to facilitate the three-component condensation of 4-hydroxycoumarin, 3-amino-1H-1,2,4-triazole, and aromatic aldehydes . The Wolff-Kishner reduction is another reaction where phthalhydrazide plays a crucial role. In this reaction, hydrazine reacts with a carbonyl to form a hydrazone, a mechanism similar to that of imine formation .

Biochemical Pathways

The metabolic pathways and ring cleavage of phthalic acid can be used for further utilization of the phthalic acid generated .

Pharmacokinetics

Its molecular formula is c8h6n2o2, and it has an average mass of 162145 Da These properties may influence its absorption and distribution within the body

Result of Action

The molecular and cellular effects of phthalhydrazide’s action primarily involve the synthesis of new compounds. For instance, it facilitates the synthesis of coumarin-fused triazolopyrimidines . Additionally, 2,3-Dihydrophthalazine-1,4-dione derivatives, which can be synthesized from phthalhydrazide, have demonstrated potent cytotoxicity against the growth of murine leukemia cells and human single cell suspension .

Action Environment

The action, efficacy, and stability of phthalhydrazide can be influenced by various environmental factors. For instance, the synthesis reactions it catalyzes are often carried out under specific conditions, such as solvent-free conditions . Moreover, the catalytic activity of phthalhydrazide-functionalized MCM-41 was evaluated under certain reaction conditions

Biochemische Analyse

Biochemical Properties

Phthalhydrazide has been proven to be an elegant N-N source to undergo tandem dual-C–N coupling/deprotection/oxidation with not only cyclic/linear diaryliodoniums but also rarely explored diarylbromoniums

Cellular Effects

Phthalhydrazide-functionalized MCM-41 has been employed as a reusable base catalyst for the synthesis of coumarin-fused triazolopyrimidines . This suggests that Phthalhydrazide may have some influence on cellular processes, particularly those involving enzymatic reactions.

Molecular Mechanism

It is known to participate in chemical reactions as a donor ligand and mild base

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Phthalhydrazide in laboratory settings. It has been reported that Phthalhydrazide-functionalized MCM-41 can be recovered and reused without a loss of reactivity under certain reaction conditions , suggesting that Phthalhydrazide may have some degree of stability.

Metabolic Pathways

It is known that Phthalhydrazide is not a naturally occurring metabolite , suggesting that it may not be involved in common metabolic pathways.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phthalhydrazide can be synthesized from phthalic anhydride through a reaction with hydrazine . The reaction typically involves heating phthalic anhydride with hydrazine hydrate in a solvent such as ethanol or acetic acid. The reaction mixture is then refluxed, and the product is purified by recrystallization from a suitable solvent .

Industrial Production Methods: In industrial settings, phthalhydrazide is produced by reacting phthalic anhydride with hydrazine hydrate under controlled conditions. The reaction is carried out in large reactors, and the product is isolated by filtration and recrystallization . The purity of the final product is ensured through multiple recrystallization steps and quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions: Phthalhydrazide undergoes various chemical reactions, including condensation, substitution, and cyclization reactions . It can act as a nucleophile in reactions with electrophiles, leading to the formation of various heterocyclic compounds .

Common Reagents and Conditions:

Condensation Reactions: Phthalhydrazide reacts with aromatic aldehydes in the presence of a base catalyst to form coumarin-fused triazolopyrimidines.

Substitution Reactions: It can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Cyclization Reactions: Phthalhydrazide reacts with diketones and aromatic aldehydes under reflux conditions to form phthalazine derivatives.

Major Products:

Coumarin-fused triazolopyrimidines: Formed via condensation reactions.

Substituted phthalhydrazide derivatives: Formed via nucleophilic substitution reactions.

Phthalazine derivatives: Formed via cyclization reactions.

Vergleich Mit ähnlichen Verbindungen

Phthalhydrazide is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions . Similar compounds include:

Phthalazine: A nitrogen-containing heterocycle with similar reactivity.

Hydrazine derivatives: Compounds with hydrazine functional groups that exhibit similar nucleophilic properties.

Phthalhydrazide stands out due to its ability to form complex heterocyclic structures and its applications in various fields .

Eigenschaften

IUPAC Name |

2,3-dihydrophthalazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-7-5-3-1-2-4-6(5)8(12)10-9-7/h1-4H,(H,9,11)(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLPWQKSKUVKMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871842 | |

| Record name | 2,3-Dihydro-1,4-phthalazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-69-8 | |

| Record name | 2,3-Dihydro-1,4-phthalazinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1445-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1445-69-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dihydro-1,4-phthalazinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydrophthalazine-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.449 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of phthalhydrazide?

A1: Phthalhydrazide (2,3-dihydrophthalazine-1,4-dione) is a heterocyclic compound with the molecular formula C8H6N2O2. [, ] It consists of a benzene ring fused to a pyridazine ring, with two carbonyl groups at positions 1 and 4.

Q2: What is the molecular weight of phthalhydrazide?

A2: The molecular weight of phthalhydrazide is 162.15 g/mol. [, ]

Q3: What spectroscopic data is available for phthalhydrazide?

A3: Phthalhydrazide exhibits characteristic peaks in various spectroscopic techniques. For instance, its infrared (IR) spectrum shows prominent bands corresponding to carbonyl stretching vibrations. [] Additionally, proton magnetic resonance (1H NMR) and carbon-13 nuclear magnetic resonance (13C NMR) spectra provide insights into its structure and electronic environment. [, ]

Q4: Is phthalhydrazide stable under different conditions?

A4: Phthalhydrazide exhibits remarkable stability under various conditions. For example, it remains stable during the melt crystallization of poly(lactic acid), demonstrating its compatibility with polymeric materials. [] Moreover, its stability in different solvents allows for diverse synthetic applications. [, ]

Q5: What are the catalytic properties of phthalhydrazide?

A5: Phthalhydrazide and its derivatives have emerged as versatile catalysts in organic synthesis. For instance, phthalhydrazide-functionalized MCM-41 (a mesoporous silica material) acts as a reusable base catalyst in the synthesis of coumarin-fused triazolopyrimidines. [] Additionally, phthalhydrazide nanoparticles demonstrate photocatalytic activity in the degradation of azo dyes and other contaminants. []

Q6: How does phthalhydrazide function as a photocatalyst?

A6: Phthalhydrazide exhibits photocatalytic activity through a photoreduction mechanism. [] Upon light irradiation, it interacts with the target molecule, facilitating electron transfer processes that lead to the degradation of the contaminant.

Q7: What reactions can phthalhydrazide catalyze?

A7: Phthalhydrazide and its derivatives have been employed as catalysts in various reactions, including:

- Synthesis of coumarin-fused triazolopyrimidines []

- Degradation of azo dyes, 4-nitrophenol, and permanganate []

- Tandem N-arylation of phthalhydrazides with cyclic iodoniums to yield dihydrobenzo[c]cinnolines []

- One-pot synthesis of tetrahydro-2,6-dioxopyrimidin-4-yl-2,3-dihydrophthalazine-1,4-dione derivatives []

Q8: Have computational methods been applied to study phthalhydrazide?

A8: While the provided abstracts do not elaborate on specific computational studies, computational chemistry tools could potentially be employed to investigate various aspects of phthalhydrazide. For instance, molecular docking simulations could explore its interactions with biological targets, while density functional theory (DFT) calculations could provide insights into its electronic structure and reactivity.

Q9: How do structural modifications affect the properties of phthalhydrazide?

A9: Studies have demonstrated that introducing substituents on the phthalhydrazide scaffold can significantly alter its properties. For instance, incorporating styryl groups at the 4-position impacts the chemiluminescence quantum yields and emission wavelengths. [] Furthermore, adding crown ether moieties influences its chemiluminescence behavior in the presence of metal ions. []

Q10: How is the stability of phthalhydrazide improved for practical applications?

A10: The inherent stability of phthalhydrazide contributes to its utility in various applications. In the context of materials science, its incorporation as a nucleating agent in poly(lactic acid) enhances the crystallization rate without compromising the composite's stability. [] While the provided abstracts do not specify formulation strategies for phthalhydrazide, researchers might explore encapsulation techniques or modifications to improve its solubility or bioavailability for specific applications.

Q11: How is phthalhydrazide used in materials science?

A11: Phthalhydrazide has shown promise as a nucleating agent for poly(lactic acid) (PLA). [] Adding phthalhydrazide to PLA accelerates the crystallization process, enhancing its thermal and mechanical properties. This makes PLA composites more suitable for various applications.

Q12: How is phthalhydrazide utilized in organic synthesis?

A12: Phthalhydrazide serves as a valuable building block and reagent in organic synthesis. It participates in diverse reactions, leading to the formation of various heterocyclic compounds with potential biological activities. [, , , , , , , , , , , , , , , ]

Q13: What is known about the biological activity of phthalhydrazide derivatives?

A13: Derivatives of phthalhydrazide have been explored for their potential use in biological applications. For example, a study investigated the use of sodium aminophthalhydrazide (APH) in a rat model of Type 2 diabetes. [] The study found that APH increased the mass of extra-islet insulin-producing cells, potentially offering therapeutic benefits. Additionally, other studies investigated phthalhydrazide derivatives as inhibitors for the severe acute respiratory syndrome (SARS) 3C-like protease. []

Q14: Are there any environmental concerns regarding phthalhydrazide?

A14: While the provided abstracts primarily focus on the chemical and material aspects of phthalhydrazide, further research is needed to fully assess its environmental impact. Understanding its degradation pathways and potential ecotoxicological effects is crucial for responsible use and disposal.

Q15: What analytical techniques are used to study phthalhydrazide?

A15: Various analytical techniques are employed to characterize and quantify phthalhydrazide, including:

- Spectroscopy: Infrared (IR) spectroscopy [, , ], nuclear magnetic resonance (NMR) spectroscopy [, , , , ], and electrochemiluminescence (ECL) [, ] are used to identify and characterize phthalhydrazide and its derivatives.

- Microscopy: Scanning electron microscopy (SEM) [, ], polarized optical microscopy (POM) [], and scanning tunneling microscopy (STM) [] are used to investigate the morphology and self-assembly properties of phthalhydrazide and its derivatives.

- Chromatography: High-performance liquid chromatography (HPLC) [] is used to separate and quantify phthalhydrazide and its derivatives in complex mixtures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3-Hydroxypropyl)-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B32751.png)

![3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate](/img/structure/B32754.png)